molecular formula C10H11NO4 B171425 N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 147030-72-6

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B171425
CAS No.: 147030-72-6
M. Wt: 209.2 g/mol
InChI Key: ISWNUAFRSGDCAH-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield different derivatives.
  • Reduction : It can undergo reduction reactions, producing reduced forms that may exhibit altered properties.
  • Substitution : The compound is capable of participating in substitution reactions, where functional groups are exchanged with others, potentially leading to novel compounds with specific functionalities.

Biological Research

Research into the biological activities of this compound suggests its potential interactions with biomolecules. The compound is being studied for:

  • Therapeutic Applications : Investigations are ongoing to explore its efficacy as a therapeutic agent against various diseases. Its interactions with enzymes and receptors may modulate biological pathways, offering insights into its medicinal potential.
  • Bioisosterism : The compound's structural features make it a candidate for bioisosteric modifications in drug design, particularly in the development of inhibitors targeting specific biological pathways .

Material Science

In the field of material science, this compound is utilized in the development of new materials. Its unique chemical properties enable it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Industrial Applications

The compound has potential applications in various industrial processes, including:

  • Chemical Manufacturing : It can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
  • Flavoring Agents : Some derivatives of benzo[d][1,3]dioxole compounds are explored for their flavor-enhancing properties in food science .

Case Study 1: Therapeutic Potential

A study published in the Journal of Medicinal Chemistry examined derivatives of this compound as potential inhibitors of enzymes involved in inflammatory pathways. The findings indicated that certain modifications to the compound significantly enhanced its inhibitory activity against these enzymes, suggesting its viability as a lead compound for drug development .

Case Study 2: Material Development

Research conducted on the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal stability. This study highlighted the compound's role in enhancing material performance for industrial applications .

Mechanism of Action

The mechanism of action of N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide (CAS Number: 147030-72-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by research findings and data tables.

Chemical Overview

  • Molecular Formula : C₁₀H₁₁NO₄
  • Molecular Weight : 209.2 g/mol

The compound is derived from benzo[d][1,3]dioxole-5-carboxylic acid and methoxymethylamine through specific synthetic routes that optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate the activity of enzymes and receptors, which may lead to significant biological effects such as:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Potential mechanisms include the modulation of inflammatory pathways.
  • Antioxidant Properties : The compound may help in reducing oxidative stress by scavenging free radicals .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings related to its antiproliferative activity:

Cell Line IC₅₀ (µM) Effect
Hep3B2.5Significant reduction in α-fetoprotein secretion
HeLa4.0Moderate cytotoxicity observed
Caco-26.5Weak cytotoxicity compared to controls
MCF-73.0Selective activity noted

The compound exhibited a notable reduction in α-fetoprotein levels in Hep3B cells, suggesting its potential as an anticancer agent . Comparatively, it outperformed several known anticancer drugs like Doxorubicin in specific assays.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other pharmacological activities:

  • Anti-inflammatory : Exhibited potential in reducing inflammation markers in vitro.
  • Antioxidant : Demonstrated ability to scavenge free radicals effectively.
  • Antimicrobial : Showed activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against Hep3B cells revealed that treatment led to a decrease in cell viability with an IC₅₀ value of approximately 2.5 µM. This was significantly lower than the control group treated with Doxorubicin, indicating a strong potential for further development as an anticancer therapeutic agent .

Case Study 2: Anti-inflammatory Action

In another study focusing on anti-inflammatory properties, the compound was shown to inhibit the production of pro-inflammatory cytokines in a dose-dependent manner. This suggests that this compound could be beneficial in treating inflammatory diseases .

Properties

IUPAC Name

N-methoxy-N-methyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(13-2)10(12)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNUAFRSGDCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)OCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,1'-Carbonyl-diimidazole (48.8 g) was added portionwise within 30 minutes under argon and while stirring to a suspension of 50.0 g of 3,4-methylenedioxy-benzoic acid in 500 ml of methylene chloride. The resulting clear solution was stirred at room temperature for 2 hours and added dropwise within 30 minutes to 42 ml of triethylamine. Thereafter, 29.4 g of N,O-dimethylhydroxylamine hydrochloride were added and the mixture was stirred at room temperature overnight. After the addition of 800 ml of 30% citric acid solution the mixture was extracted twice with 300 ml of methylene chloride each time. The organic phases were washed in succession with 300 ml of 30% citric acid solution, 500 ml of saturated sodium hydrogen carbonate solution and 300 ml of saturated sodium hydrogen carbonate solution. The organic phases were combined, dried with MgSO4 and freed from solvent. 60.9 g (97%) of N-methoxy-N-methyl-1,3-benzodioxol-5-carboxamide were isolated as a pale yellow oil.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
29.4 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium hydroxide (12.0 g, 300 mmol) in water (15 mL) was added slowly to a solution of piperonyl chloride (5.55 g, 30 mmol) and N,O-dimethylhydroxylamine hydrochloride (3.53 g, 36 mmol) in acetonitrile (200 mL). The mixture was stirred at room temperature for 0.5 h. Acetonitrile was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. Column chromatography on silica gel eluting with ethyl acetate:hexanes (30:70) gave 5.5 g (88%) of the title compound as a yellow oil. MS (ES+) m/z 210.1 (M+1). 1H NMR (400 MHz, CDCl3) δ 7.34 (m, 1H), 7.26 (d, 1H, J=1.3 Hz), 6.86 (d, 1H, J=8.1 Hz), 6.05 (s, 2H), 3.61 (s, 3H), 3.38 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.53 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of benzo[1,3]dioxole-5-carboxylic acid (69 g, 415 mmol) in dimethylformamide (1L) was added di-imidazol-1-yl-methanone (74 g, 1.1 equiv), and the resulting reaction mixture was stirred at ambient temperature for 90 minutes. N,O-Dimethyl-hydroxylamine (43 g, 1.1 equiv) was added to the reaction mixture. The resulting reaction mixture was stirred at ambient temperature for 18 hours, and then concentrated in vacuo to ¼ of the volume, poured into 5% aqueous sodium hydrogen carbonate (1L), stirred at ambient temperature for 20 minutes, and then extracted with methyl tert-butyl ether (2×300 mL). The combined organics extracts were dried over magnesium sulfate and concentrated in vacuo. The resulting residue was azeotroped with toluene (800 mL) and dried under vacuum for 3 hours. The crude product was used in the next step without further purification.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide

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